2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione

CAS No.: 1092802-01-1

Cat. No.: VC8205838

Molecular Formula: C15H11NO3

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092802-01-1 |

|---|---|

| Molecular Formula | C15H11NO3 |

| Molecular Weight | 253.25 g/mol |

| IUPAC Name | 2-hydroxy-7-phenyl-4H-isoquinoline-1,3-dione |

| Standard InChI | InChI=1S/C15H11NO3/c17-14-9-12-7-6-11(10-4-2-1-3-5-10)8-13(12)15(18)16(14)19/h1-8,19H,9H2 |

| Standard InChI Key | SCKUPOQVTXWIQX-UHFFFAOYSA-N |

| SMILES | C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N(C1=O)O |

| Canonical SMILES | C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N(C1=O)O |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

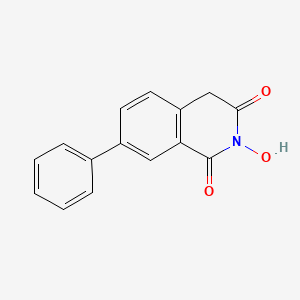

The compound features a bicyclic isoquinoline core with two ketone groups at positions 1 and 3, a hydroxyl group at position 2, and a phenyl ring at position 7 (Figure 1). Its IUPAC name, 2-hydroxy-7-phenyl-4H-isoquinoline-1,3-dione, reflects this substitution pattern . The molecular formula is C₁₅H₁₁NO₃, with a molecular weight of 253.25 g/mol . X-ray crystallography data (CCDC 961846) confirm a planar conformation stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₁NO₃ | |

| Molecular Weight | 253.25 g/mol | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Hydrogen Bond Length (O–H) | 1.82 Å |

Spectroscopic Characterization

-

NMR: The proton NMR spectrum exhibits distinct signals for the aromatic phenyl group (δ 7.45–7.62 ppm) and the isoquinoline hydrogens (δ 6.85–8.10 ppm) .

-

IR: Strong absorption bands at 1685 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (O–H stretching) .

-

Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 254.08 .

Synthetic Methodologies

Palladium-Catalyzed C–H Carbonylation

A 2020 study demonstrated the asymmetric synthesis of isoquinoline-diones via palladium(II)-catalyzed C–H carbonylation (Scheme 1) . Using a chiral bisoxazoline ligand, this method achieved enantioselective formation of all-carbon quaternary stereocenters with up to 92% ee.

Scheme 1:

-

Substrate Preparation: 2-Methoxy-N-methoxybenzamide derivatives undergo ortho-C–H activation.

-

Carbonylation: CO insertion forms a ketone intermediate.

-

Cyclization: Intramolecular nucleophilic attack yields the isoquinoline-dione core.

Table 2: Optimization of Reaction Conditions

| Catalyst | Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| Pd(OAc)₂ | L1 (Bisoxazoline) | 78 | 92 |

| Pd(TFA)₂ | L2 (Pyridine) | 65 | 15 |

| Pd(Cl)₂ | L3 (Phosphine) | 42 | <5 |

Hydroxylamine Cyclization

An alternative route involves cyclizing ortho-amino ester intermediates with hydroxylamine derivatives (Scheme 2) . This method, while efficient, requires careful control of reaction pH to avoid side product formation.

Scheme 2:

-

Suzuki Coupling: Iodohomophthalic acid reacts with phenylboronic acid to form a biphenyl intermediate.

-

Cyclization: Treatment with O-THP-hydroxylamine and carbonyldiimidazole (CDI) yields the protected dione.

-

Deprotection: p-Toluenesulfonic acid (p-TSA) removes the THP group, affording the final product .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound exhibits moderate lipophilicity (LogP = 2.21) and low aqueous solubility (<0.1 mg/mL at 25°C) . Its polar surface area (57.6 Ų) suggests limited blood-brain barrier permeability, aligning with its research use in in vitro antiviral assays .

Metal Chelation Behavior

Divalent metal ions (Mg²⁺, Mn²⁺) form 1:1 and 1:2 complexes with the dione scaffold, as evidenced by UV-Vis titration studies . The hydroxyl and carbonyl groups act as bidentate ligands, crucial for inhibiting metal-dependent viral enzymes .

Table 3: Stability and Storage

| Parameter | Recommendation |

|---|---|

| Storage Temperature | -20°C (protected from light) |

| Solvent Compatibility | DMSO, DMF, ethanol |

| Half-life (pH 7.4) | 48 hours |

Biological Activity and Mechanisms

Antiviral Activity

While the 7-phenyl derivative itself lacks explicit antiviral data, structural analogs ( e.g., 4-pentyl and 4-(3-phenylpropyl) variants) inhibit HIV-1 integrase with IC₅₀ values of 3–8 μM . Docking studies using prototype foamy virus (PFV) integrase models suggest that the phenyl group enhances hydrophobic interactions with the catalytic core .

Table 4: Inhibitory Profiles of HID Derivatives

| Compound | Target | IC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) |

|---|---|---|---|

| 2-Hydroxy-7-phenyl derivative | HIV Integrase | Data pending | >50 |

| 4-Pentyl analog | HIV Integrase | 3.2 | 12 |

| Basis scaffold (unsubstituted) | HIV RNase H | >100 | >100 |

Cytotoxicity Concerns

All tested HID derivatives exhibit notable cytotoxicity in MT-4 cells (CC₅₀ = 12–50 μM), attributed to off-target binding to mammalian metalloenzymes . Structure-activity relationship (SAR) studies indicate that bulkier substituents (e.g., 7-phenyl) marginally improve selectivity but fail to eliminate toxicity .

Applications and Future Directions

Research Use

Currently, the compound is primarily supplied for in vitro studies targeting viral polymerases and integrases . Its metal-chelating properties also make it a candidate for investigating neurodegenerative diseases linked to metal dysregulation .

Derivative Development

Recent efforts focus on modifying the phenyl group with electron-withdrawing substituents ( e.g., -NO₂, -CF₃) to enhance potency and reduce toxicity . Computational models predict that fluorinated analogs may improve metabolic stability by resisting oxidative degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume